molecular formula C5H8O3S B6588207 3-acetyl-1lambda6-thietane-1,1-dione CAS No. 1783349-31-4

3-acetyl-1lambda6-thietane-1,1-dione

Cat. No.: B6588207
CAS No.: 1783349-31-4
M. Wt: 148.2
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Description

3-Acetyl-1lambda6-thietane-1,1-dione is a specialized sulfur-containing heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a thietane ring, a four-membered saturated cycle, which is sulfonylated at the sulfur atom to form a cyclic sulfone. The 3-acetyl substituent provides a versatile handle for further synthetic elaboration, making this molecule a valuable bifunctional building block for the construction of more complex architectures. The primary research value of this compound lies in its role as a potential precursor or bioisostere in analog design. The thietane ring, particularly when incorporated into a sulfone, can be explored as a surrogate for carbonyl-containing functional groups or other heterocycles to modulate the physicochemical properties of lead compounds . Such strategic substitutions are a cornerstone of modern lead optimization, aimed at fine-tuning characteristics like lipophilicity, solubility, and metabolic stability to improve the overall drug-like profile of a molecule . Research into related thietane and sulfone-containing structures has demonstrated their relevance in the synthesis of novel nucleoside analogues with antiviral activity, as well as in the development of spirocyclic scaffolds for kinase inhibition . The constrained, three-dimensional geometry of the four-membered ring can also be leveraged to probe specific conformational requirements for target engagement. This product is provided as a high-purity solid for research applications. It is intended for use by qualified laboratory professionals in controlled settings. For Research Use Only (RUO). Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1783349-31-4

Molecular Formula

C5H8O3S

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Preparation Methods

Formation of Thietan-3-One (35)

Thietan-3-one (35), a cyclic ketone, serves as a key intermediate. Commercial availability or synthesis via cyclization of 3-mercaptopropionic acid derivatives is typical.

Imine Formation and Aziridine Intermediate

Condensation of thietan-3-one with (S)()2(S)-(-)-2-methyl-2-propanesulfinamide under basic conditions yields a sulfinimine (37). Subsequent treatment with trimethylsulfoxonium iodide (TMSOI) induces aziridine formation (39), a strained three-membered ring amenable to nucleophilic ring-opening.

Reaction Scheme:

Thietan-3-one+(S)sulfinamidebaseSulfinimineTMSOIAziridine\text{Thietan-3-one} + (S)-\text{sulfinamide} \xrightarrow{\text{base}} \text{Sulfinimine} \xrightarrow{\text{TMSOI}} \text{Aziridine}

Ring-Opening with Grignard Reagents

Aziridine 39 undergoes ring-opening with benzylmagnesium chloride, introducing a phenethyl group and yielding NN-protected amine 41. This step demonstrates the flexibility of Grignard reagents in functionalizing thietane scaffolds.

Deprotection and Sulfonylation

Acidic deprotection of 41 removes the sulfinamide group, generating primary amine 43. Sulfonylation with methanesulfonyl chloride or analogous agents produces sulfonamide derivatives (e.g., compound 15).

Oxidation to Thietane-1,1-Dioxide

Treatment of thietane derivatives with Oxone (KHSO5\text{KHSO}_5) in aqueous acetone oxidizes the sulfur atom to the sulfone state, yielding thietane-1,1-dioxide (46).

Oxidation Reaction:

ThietaneOxoneThietane-1,1-dioxide\text{Thietane} \xrightarrow{\text{Oxone}} \text{Thietane-1,1-dioxide}

Acylation at the 3-Position

Compound 46 (3-amino-thietane-1,1-dioxide) reacts with acetic anhydride in the presence of silver triflate to form acetamide 14. Adapting this step, substitution of the amine with a ketone requires alternative strategies, such as Friedel-Crafts acylation or oxidation of a secondary alcohol.

Proposed Acylation Mechanism:

Thietane-1,1-dioxide+Acetyl chlorideAgOTf3-Acetyl-thietane-1,1-dioxide\text{Thietane-1,1-dioxide} + \text{Acetyl chloride} \xrightarrow{\text{AgOTf}} \text{3-Acetyl-thietane-1,1-dioxide}

Sulfone Formation via Oxidation

Oxidation of 3-acetylthietane with Oxone\text{Oxone} or m-CPBA\text{m-CPBA} converts the thioether to the sulfone, yielding the target compound.

Oxidation Reaction:

3-AcetylthietaneOxone3-Acetyl-1λ⁶-thietane-1,1-dione\text{3-Acetylthietane} \xrightarrow{\text{Oxone}} \text{3-Acetyl-1λ⁶-thietane-1,1-dione}

Analytical Validation and Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR : The acetyl group (COCH3\text{COCH}_3) appears as a singlet at δ 2.10–2.30 ppm. Sulfone protons adjacent to SO2\text{SO}_2 resonate upfield due to electron-withdrawing effects.

  • 13C^{13}\text{C} NMR : The carbonyl carbon of the acetyl group appears at δ 205–210 ppm, while sulfone carbons resonate at δ 50–60 ppm.

  • IR Spectroscopy : Strong absorption bands at 1300–1150 cm1^{-1} (SO2\text{SO}_2) and 1700–1650 cm1^{-1} (C=O\text{C=O}) confirm functional groups.

Chromatographic Purity

Reverse-phase HPLC (C18 column, CH3CN/H2O\text{CH}_3\text{CN}/\text{H}_2\text{O} gradient) validates purity >95%, with retention times consistent with sulfone derivatives.

Challenges and Optimization Strategies

Regioselectivity in Acylation

Positioning the acetyl group at the 3-position requires steric and electronic control. Silver triflate catalyzes acylation at less hindered sites, necessitating optimized reaction conditions.

Sulfone Stability Under Acidic Conditions

Thietane-1,1-dioxides are susceptible to ring-opening in strong acids. Neutral or mildly acidic conditions preserve the sulfone moiety during acylation.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Thietan-3-One) Route 2 (Direct Oxidation)
Steps 6–82–3
Yield 15–20% (overall)30–40% (theoretical)
Functional Group Tolerance ModerateHigh
Scalability ChallengingFeasible

Industrial and Research Applications

3-Acetyl-1λ⁶-thietane-1,1-dione serves as a precursor in medicinal chemistry for GABAA_A receptor modulators and kinase inhibitors . Its rigid sulfone scaffold enhances binding affinity and metabolic stability.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1lambda6-thietane-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Acetyl-1lambda6-thietane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-acetyl-1lambda6-thietane-1,1-dione involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the thietane ring and the acetyl group, which can undergo various chemical transformations. These interactions can affect biological pathways and molecular processes, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Thietane/Thiolane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Ring Type Key Features
3-(Bromomethyl)-1λ⁶-thietane-1,1-dione Not provided C₄H₆BrO₂S 213.06 Bromomethyl at C3 Thietane Reactive bromine for cross-coupling or alkylation reactions.
3-(Aminomethyl)-3-methyl-1λ⁶-thietane-1,1-dione hydrochloride 2219373-86-9 C₆H₁₂ClNO₂S 197.68 Aminomethyl and methyl at C3; HCl salt Thietane Polar amine group enhances solubility; potential for peptide conjugation.
Methyl 2-(3-amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetate hydrochloride 2490412-86-5 C₆H₁₂ClNO₄S 229.68 Amino group and methyl ester at C3 Thietane Ester moiety enables hydrolysis to carboxylic acid for further derivatization.
3-{[(5-Chloro-2-nitrophenyl)methyl]amino}-1λ⁶-thietane-1,1-dione 2138422-06-5 C₁₁H₁₂ClN₂O₄S 315.74 Aromatic chloro-nitrobenzyl amino group Thietane Electron-withdrawing groups may confer stability or redox activity.
3-[(3-Methylcyclopentyl)amino]-1λ⁶-thiolane-1,1-dione 1561683-40-6 C₁₀H₁₉NO₂S 217.33 Cyclopentylamino group Thiolane Bulky cyclopentyl substituent may influence steric interactions.

Key Findings from Structural Analysis

Reactivity and Functionalization: The bromomethyl group in 3-(bromomethyl)-1λ⁶-thietane-1,1-dione () provides a handle for nucleophilic substitution or cross-coupling reactions, making it a versatile intermediate. Methyl 2-(3-amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetate hydrochloride () contains an ester group, which can be hydrolyzed to a carboxylic acid for conjugation with amines or alcohols.

Solubility and Pharmacological Potential: The hydrochloride salt of 3-(aminomethyl)-3-methyl-1λ⁶-thietane-1,1-dione () enhances water solubility, a critical factor for bioavailability in drug design. The aromatic nitro group in 3-{[(5-Chloro-2-nitrophenyl)methyl]amino}-1λ⁶-thietane-1,1-dione () may confer redox activity or serve as a photolabile protecting group.

Steric and Electronic Effects: 3-[(3-Methylcyclopentyl)amino]-1λ⁶-thiolane-1,1-dione () features a bulky cyclopentyl group, which could sterically hinder interactions in enzyme-binding pockets.

Research Implications

  • Thietane derivatives with amino or ester substituents (e.g., ) are promising candidates for prodrug development or targeted delivery systems.
  • The nitro-aromatic derivative () warrants further investigation for applications in photodynamic therapy or catalysis.

Q & A

Q. What are the common synthetic routes for 3-acetyl-1lambda6-thietane-1,1-dione, and how do reaction conditions influence yield and purity?

The synthesis of thietane derivatives like this compound often involves constructing the thietane ring followed by functional group modifications. For example, Grignard reagents or organometallic intermediates may introduce acetyl groups . Key parameters include temperature control (e.g., low temperatures to prevent side reactions) and solvent selection (polar aprotic solvents for better reactivity). Purity is typically assessed via NMR spectroscopy and mass spectrometry .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • 1H/13C NMR : Identifies protons and carbons in the thietane ring and acetyl group. For instance, the acetyl group’s carbonyl carbon appears at ~200 ppm in 13C NMR .
  • IR Spectroscopy : Detects S=O stretches (~1150–1300 cm⁻¹) and acetyl C=O stretches (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, such as loss of the acetyl group (M⁺-60) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Initial screening includes:

  • Enzyme Inhibition Assays : Test interactions with serine hydrolases or proteases, given the thietane ring’s potential as a transition-state analog .
  • Cytotoxicity Studies : Use cell lines (e.g., HEK293) to assess viability via MTT assays .
  • Receptor Binding Assays : Radioligand displacement studies to evaluate affinity for targets like GPCRs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the regioselectivity of thietane ring functionalization?

  • Catalytic Systems : Use transition-metal catalysts (e.g., Pd or Cu) to direct acetyl group placement. For example, Pd-catalyzed cross-coupling may enhance selectivity for the 3-position .
  • Solvent Effects : Non-polar solvents (e.g., toluene) can favor specific transition states, reducing byproducts .
  • Temperature Gradients : Stepwise heating (e.g., 0°C → RT) minimizes ring-opening side reactions .

Q. What strategies resolve contradictions in reported biological activity data for thietane derivatives?

Discrepancies in bioactivity (e.g., varying IC50 values) may arise from:

  • Purity Differences : Use HPLC to confirm >95% purity .
  • Assay Variability : Standardize protocols (e.g., buffer pH, incubation time) across labs .
  • Structural Analogues : Compare with compounds like 3-(aminomethyl)-3-methyl-1lambda6-thietane-1,1-dione hydrochloride, which has enhanced lipophilicity and altered target binding .

Q. How do computational models predict the interaction of this compound with biological targets?

  • Docking Simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). The acetyl group may hydrogen-bond with catalytic residues .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Pay attention to the thietane ring’s conformational flexibility .

Comparative Analysis of Structural Analogues

Compound NameKey Structural FeaturesBioactivity HighlightsReferences
This compoundThietane ring, acetyl groupEnzyme inhibition, moderate solubility
3-(Aminomethyl)-1lambda6-thietane-1,1-dione HClAminomethyl group, hydrochloride saltEnhanced CNS penetration, receptor binding
3-Methyl-1,2-benzothiazole-1,1-dioneBenzothiazole fused ringAntimicrobial activity, photostability

Methodological Recommendations

  • Purity Optimization : Use preparative HPLC with a C18 column and acetonitrile/water gradient .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) to identify decomposition pathways .
  • Target Validation : Combine CRISPR-Cas9 gene editing (knockout models) with in vitro assays to confirm mechanism of action .

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